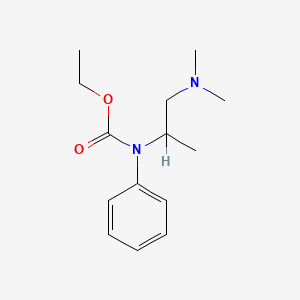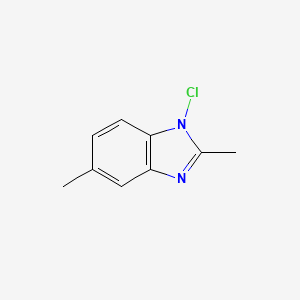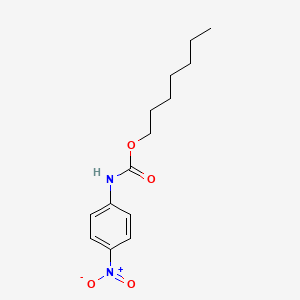
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.3196 . This compound is known for its unique structure, which includes a heptyl ester group attached to a carbamic acid moiety, with a nitrophenyl group as a substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(4-nitrophenyl)-, heptyl ester typically involves the reaction of heptyl alcohol with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:
Heptyl alcohol+4-nitrophenyl isocyanate→Carbamic acid, N-(4-nitrophenyl)-, heptyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters.
科学的研究の応用
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the nitrophenyl group into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, N-(4-nitrophenyl)-, heptyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The ester group can undergo hydrolysis to release the active carbamic acid moiety, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
Carbamic acid, (4-nitrophenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a heptyl ester group.
Carbamic acid, N-methoxy-, 4-nitrophenyl ester: Contains a methoxy group instead of a heptyl group.
Uniqueness
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester is unique due to its longer heptyl ester chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds with shorter ester chains.
特性
CAS番号 |
92374-99-7 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC名 |
heptyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-2-3-4-5-6-11-20-14(17)15-12-7-9-13(10-8-12)16(18)19/h7-10H,2-6,11H2,1H3,(H,15,17) |
InChIキー |
PJOBNIUGOZOAFD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


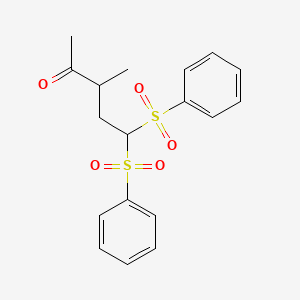
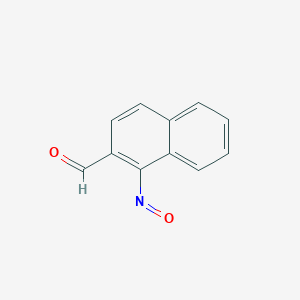
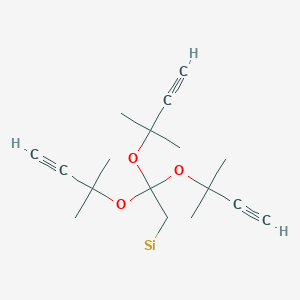
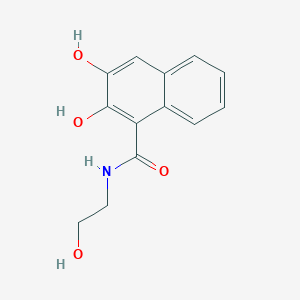
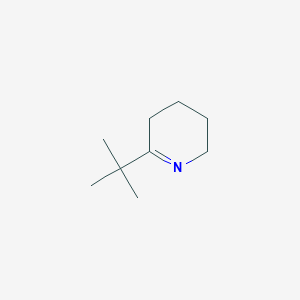
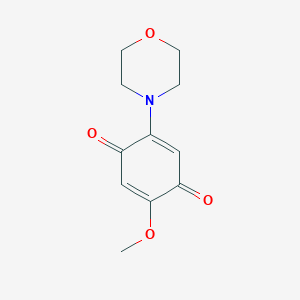
![3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14363527.png)
![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)
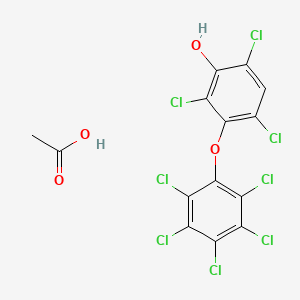
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
